molecular formula C7H9F3O2 B3001177 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid CAS No. 1801173-92-1

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid

Cat. No.: B3001177
CAS No.: 1801173-92-1
M. Wt: 182.142
InChI Key: DWRYUBZHFBATBD-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is a cyclobutane-derived carboxylic acid featuring a trifluoromethyl (-CF₃) substituent on the cyclobutane ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. Its synthesis likely involves fluorination strategies similar to those used for related compounds, such as SF₄/HF-mediated trifluoromethylation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(2-1-3-6)4-5(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRYUBZHFBATBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid typically involves the introduction of the trifluoromethyl group onto a cyclobutyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group onto a cyclobutyl precursor. Subsequent carboxylation reactions can then be employed to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural analogs based on ring size, substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid C₇H₉F₃O₂ ~196.15 Cyclobutane + -CF₃ Enhanced lipophilicity; potential metabolic stability
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 168.11 Cyclopropane + -CF₃ Higher ring strain; increased reactivity
2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid C₁₃H₁₄F₂O₂ 240.25 Cyclobutane + aromatic -CF₃ Improved binding affinity (e.g., for receptors) due to aromatic interactions
2-[1-(Prop-1-en-2-yl)cyclobutyl]acetic acid C₉H₁₄O₂ 154.21 Cyclobutane + alkenyl group Reduced electronegativity; altered solubility
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₇H₁₄ClNO₂ 179.65 Cyclobutane + -NH₂CH₂ Increased water solubility due to amine hydrochloride salt

Biological Activity

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is a novel compound with unique structural characteristics, including a cyclobutyl ring and a trifluoromethyl group. These features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₇H₉F₃O
  • Molecular Weight : Approximately 182.14 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that the trifluoromethyl group may enhance binding affinities, potentially increasing the efficacy of the compound in therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.
  • Receptor Binding : It may interact with receptors in a manner that modulates signaling pathways, influencing cellular responses.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays.

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget Organism/Cell LineAssay TypeIC₅₀ (µM)Observations
Mycobacterium tuberculosisPhenotypic Screening10Significant inhibition observed
HepG2 CellsCytotoxicity Assay15Moderate toxicity noted
Enzyme XEnzyme Inhibition5Strong inhibition confirmed

Case Study 1: Antimycobacterial Activity

In a high-throughput screening of a chemical library against Mycobacterium tuberculosis, this compound exhibited notable activity with an IC₅₀ value of 10 µM. This indicates its potential as an antitubercular agent, warranting further investigation into its mechanism and efficacy in vivo .

Case Study 2: Cytotoxicity in HepG2 Cells

A cytotoxicity assay conducted on HepG2 liver cancer cells revealed that the compound had an IC₅₀ value of 15 µM. While this suggests some level of cytotoxicity, further studies are needed to evaluate its selectivity and therapeutic window .

Comparative Analysis with Similar Compounds

The presence of the trifluoromethyl group in this compound is a common feature among many biologically active compounds. The following table compares it with structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameIC₅₀ (µM)TargetNotes
This compound10M. tuberculosisStrong antitubercular activity
Compound A (similar structure)20Enzyme YModerate inhibition
Compound B (similar structure)12Receptor ZHigh binding affinity

Q & A

Q. What are the key challenges in synthesizing 2-[1-(trifluoromethyl)cyclobutyl]acetic acid, and how can reaction conditions be optimized?

Synthesis of this compound requires addressing steric hindrance from the cyclobutane ring and the electron-withdrawing trifluoromethyl group. Methodological approaches include:

  • Ring-strain mitigation : Use transition-metal catalysts (e.g., Pd or Ni) to facilitate cyclobutane ring formation via [2+2] cycloaddition or cross-coupling reactions .
  • Carboxylic acid introduction : Employ late-stage oxidation of a primary alcohol or alkylation of a malonate ester followed by hydrolysis .
  • Reaction optimization : Computational reaction path searches (e.g., using quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray crystallography : Resolve the cyclobutane ring conformation and trifluoromethyl group orientation (e.g., compare with analogous structures like 2-[(Z)-1,1-dioxo-benzothiazin-ylidene]acetic acid, which has similar steric constraints) .
  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to monitor electronic effects of the trifluoromethyl group and 1H^{1}\text{H} NMR to assess ring strain via coupling constants .
  • DFT calculations : Map electrostatic potential surfaces to predict reactivity sites (e.g., nucleophilic attack at the cyclobutane ring vs. carboxylate group) .

Q. What experimental strategies are used to evaluate the biological activity of this compound?

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) due to structural similarity to arylacetic acid derivatives like diclofenac .
  • Metabolic stability testing : Use liver microsomes to assess susceptibility to oxidative degradation, focusing on the cyclobutane ring’s stability under CYP450-mediated conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric synthesis?

The trifluoromethyl group enhances electrophilicity at the cyclobutane ring while introducing steric bulk. Methodological insights:

  • Chiral ligand design : Use binaphthol-based ligands to control stereochemistry during ring-opening reactions .
  • Kinetic resolution : Monitor enantiomeric excess via chiral HPLC paired with polarimetry, comparing results to DFT-predicted transition states .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate side reactions (e.g., decarboxylation). Compare yields in DMF vs. THF using LC-MS to track byproducts .
  • Temperature gradients : Use flow chemistry to maintain consistent reaction temperatures, reducing thermal decomposition of the cyclobutane ring .

Q. How can computational models predict the compound’s stability under extreme pH or thermal conditions?

  • Molecular dynamics simulations : Simulate degradation pathways (e.g., acid-catalyzed ring-opening) using force fields parameterized for fluorinated cyclobutanes .
  • Thermogravimetric analysis (TGA) : Validate computational predictions by measuring mass loss under controlled heating rates (e.g., 10°C/min in N2_2 atmosphere) .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Factorial design : Test variables like substituent position (e.g., fluorination patterns) and reaction time using a 2k^k factorial matrix to identify significant interactions .
  • Multivariate regression : Correlate electronic parameters (Hammett σ values) with biological activity data to quantify substituent effects .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Comparative analysis : Overlay crystal structures of analogous compounds (e.g., 2-(2,4,5-trifluorophenyl)acetic acid) to identify common torsional angles or hydrogen-bonding motifs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing efficiency and solubility trends .

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